molecular formula C20H17NO5S B11396621 methyl 2-{[(4-oxo-4H-chromen-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

methyl 2-{[(4-oxo-4H-chromen-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B11396621
M. Wt: 383.4 g/mol
InChI Key: CIWORNCPGPYYPH-UHFFFAOYSA-N
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Description

Methyl 2-{[(4-oxo-4H-chromen-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a chromenone moiety and a benzothiophene ring, which are known for their diverse biological activities. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[(4-oxo-4H-chromen-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the Chromenone Moiety: The chromenone moiety can be synthesized through the cyclization of salicylaldehyde derivatives with acetic anhydride under acidic conditions.

    Synthesis of Benzothiophene Ring: The benzothiophene ring can be prepared by the cyclization of 2-mercaptobenzoic acid with acetic anhydride.

    Coupling Reaction: The chromenone and benzothiophene intermediates are then coupled using a suitable coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(4-oxo-4H-chromen-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thiol derivatives.

Scientific Research Applications

Methyl 2-{[(4-oxo-4H-chromen-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent due to its unique structure and biological activity.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its ability to interact with various biological targets.

    Industrial Applications: It is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of methyl 2-{[(4-oxo-4H-chromen-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets such as enzymes and receptors. The chromenone moiety can inhibit enzymes by binding to their active sites, while the benzothiophene ring can interact with receptor proteins, modulating their activity. These interactions lead to various biological effects, including anti-inflammatory and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-{[(4-oxo-4H-chromen-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate: Unique due to the presence of both chromenone and benzothiophene moieties.

    Methyl 2-{[(4-oxo-4H-chromen-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate: Similar structure but with a benzofuran ring instead of benzothiophene.

    Methyl 2-{[(4-oxo-4H-chromen-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzopyran-3-carboxylate: Contains a benzopyran ring instead of benzothiophene.

Uniqueness

The uniqueness of this compound lies in its combined chromenone and benzothiophene structure, which imparts distinct biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C20H17NO5S

Molecular Weight

383.4 g/mol

IUPAC Name

methyl 2-[(4-oxochromene-2-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C20H17NO5S/c1-25-20(24)17-12-7-3-5-9-16(12)27-19(17)21-18(23)15-10-13(22)11-6-2-4-8-14(11)26-15/h2,4,6,8,10H,3,5,7,9H2,1H3,(H,21,23)

InChI Key

CIWORNCPGPYYPH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3

Origin of Product

United States

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